molecular formula C12H10ClN3O2S2 B2463926 4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide CAS No. 301333-49-3

4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide

Cat. No.: B2463926
CAS No.: 301333-49-3
M. Wt: 327.8
InChI Key: MYISWNSUIRBMJU-UHFFFAOYSA-N
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Description

4-Chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-substituted benzene ring linked via a methyl group to an imidazo[2,1-b][1,3]thiazole heterocycle. This structural motif is associated with diverse biological activities, including antiviral and anticancer properties, as seen in related compounds .

Properties

IUPAC Name

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S2/c13-9-1-3-11(4-2-9)20(17,18)14-7-10-8-16-5-6-19-12(16)15-10/h1-6,8,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISWNSUIRBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CN3C=CSC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives, including 4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide, typically involves multi-step processes. One common method involves the CuI-catalyzed Ullmann cross-coupling reaction, followed by intermolecular S-arylation and in situ acidic intramolecular condensation . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for such compounds often leverage green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their ability to streamline synthesis and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide has been researched for its potential biological properties and applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects against diseases such as cancer and tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, thereby disrupting biological processes essential for the survival or proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 11 ()
  • Structure: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide.
  • Synthesis : Reacted in toluene with PTSA catalyst (15 hours).
  • Properties : Melting point 177–180°C, characterized via HPLC and IR.
  • Key Difference : Additional methyl and chlorobenzo-dioxolyl substituents enhance steric bulk compared to the target compound.
SRT1720 ()
  • Structure: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride.
  • Activity : SIRT1 agonist (potency ~1 µM in vitro) .
  • Key Difference: Replaces sulfonamide with a quinoxaline carboxamide group, increasing polarity and hydrogen-bonding capacity.
Compound 13 ()
  • Structure: 4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide.
  • Synthesis : p-Dioxane solvent, 4-hour reaction time.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives ()
  • Structure : Coumarin core substituted with imidazo-thiazole.
  • Activity : Antiviral (Parvovirus B19 inhibition, IC50 ~5–20 µM) .
  • Key Difference : Coumarin scaffold replaces sulfonamide, emphasizing the role of heterocyclic cores in modulating target specificity.
Anticancer Activity ()
  • Imidazo[2,1-b]thiazol-6-yl-substituted isoquinolines demonstrated moderate cytotoxicity (IC50 10–50 µM) in leukemia cell lines. Activity depended on substituent type (e.g., 2-phenylthiazol-4-yl vs. quinoxalin-2-yl) .
  • Implication : The methyl-sulfonamide linkage in the target compound may improve solubility compared to carboxamide or thiazole derivatives.
Anti-inflammatory and Metabolic Activity ()
  • SRT2104 : A carboxamide derivative with morpholine substitution acts as a cytokine-suppressive anti-inflammatory drug (CSAID) .
  • SRT2183 : SIRT1 agonist with a hydroxypyrrolidine group, highlighting the importance of polar substituents for enzyme binding .
  • Implication : Sulfonamide-based analogs like the target compound may exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding and lipophilicity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Activity Source
Target Compound C₁₃H₁₁ClN₄O₂S₂ 358.83 Not reported Chlorobenzene, imidazo-thiazole Potential antiviral -
Compound 11 () C₂₅H₂₃Cl₂N₅O₄S₃ 656.58 177–180 Chlorobenzo-dioxolyl, methylthio Not reported
SRT1720 () C₂₅H₂₄ClN₇OS 522.02 Not reported Quinoxaline carboxamide, piperazine SIRT1 agonist
3-(Imidazo-thiazol-6-yl)coumarin C₁₄H₉N₃O₂S 291.30 Not reported Coumarin core Antiviral

Biological Activity

4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound integrates several functional groups, including a sulfonamide and an imidazo[2,1-b][1,3]thiazole moiety, which are often associated with various pharmacological effects such as anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide can be represented as follows:

C12H10ClN3O2S2\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}_2\text{S}_2

This compound features:

  • A chlorobenzene ring.
  • An imidazo[2,1-b][1,3]thiazole structure.
  • A sulfonamide group that enhances solubility and bioavailability.

Anticancer Activity

Research indicates that compounds containing the imidazo-thiazole framework exhibit potent cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamideHepG2 (Liver Cancer)< 0.01
4-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamideMDA-MB-468 (Breast Cancer)3.99 ± 0.21
4-chloro-N-(4-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl)-2-nitrobenzamideCCRF-CM (Leukemia)4.51 ± 0.24

These results suggest that the sulfonamide group significantly enhances the biological activity of the compound by improving its solubility and bioavailability .

The anticancer activity is attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0-G1 and S phases.
  • Apoptosis Induction : Increased levels of cleaved caspases (caspases 3 and 9) indicate that apoptosis is a key mechanism through which these compounds exert their effects .

Antimicrobial Activity

In addition to anticancer properties, the compound may also exhibit antimicrobial activity. The presence of the sulfonamide group is known to enhance the ability of these compounds to inhibit bacterial growth. Further studies are needed to quantify this activity against specific bacterial strains.

Case Studies

Several studies have investigated derivatives of imidazo-thiazole compounds for their biological activities:

  • Study on Anticancer Properties : A study demonstrated that derivatives with similar structures showed IC50 values in the nanomolar range against human liver cancer and melanoma cell lines .
  • Molecular Docking Studies : These studies have been employed to understand the interactions between the compound and target proteins involved in cancer progression. The results indicated favorable binding affinities suggesting potential for further development as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for 4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide?

Answer:
The synthesis typically involves multi-step reactions starting with the preparation of key intermediates. For example:

  • Step 1: Formation of the imidazo[2,1-b][1,3]thiazole core via cyclization of thioamide precursors under controlled conditions (e.g., using chlorinating agents or catalysts).
  • Step 2: Introduction of the chlorobenzene-sulfonamide moiety via nucleophilic substitution or coupling reactions. Common solvents include dichloromethane (DCM) or dimethylformamide (DMF), with reaction temperatures optimized between 60–100°C to ensure regioselectivity .
  • Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity.

Key Considerations: Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of sulfonating agents (e.g., chlorosulfonic acid derivatives) to minimize byproducts .

Basic: How is the crystal structure of this compound determined?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization: Grow crystals via slow evaporation in solvents like ethanol or acetonitrile.
  • Data Collection: Use a diffractometer (e.g., Bruker D8 Quest) with Mo/Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELX programs (e.g., SHELXL for refinement) to model atomic positions, bond lengths, and angles. For example, bond lengths in similar imidazo-thiazole systems are validated against known structures (e.g., C–S bond: ~1.73 Å, C–N bond: ~1.33 Å) .
  • Validation: Check for van der Waals interactions and hydrogen-bonding networks to confirm structural stability .

Advanced: What methodologies assess its biological activity, such as enzyme inhibition or apoptosis induction?

Answer:

  • Enzyme Inhibition Assays:

    • SIRT1 Activation: Use fluorescence-based assays (e.g., deacetylation of p53 peptide substrates) with NAD⁺ cofactor. Compare activity to known SIRT1 activators like SRT1720, which shares structural similarities .
    • Kinase Inhibition: Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.
  • Apoptosis Studies:

    • Treat glioblastoma (GBM) cell lines (e.g., U87MG) with 10–50 µM compound for 24–48 hours.
    • Measure caspase-3/7 activation via luminescence assays and validate ER stress markers (e.g., CHOP, GRP78) via Western blot .

Data Interpretation: Use dose-response curves (IC₅₀/EC₅₀) and statistical tools (e.g., GraphPad Prism) for analysis.

Advanced: How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

Answer:

  • Core Modifications: Introduce substituents at the imidazo-thiazole N1 or C6 positions (e.g., piperazine or morpholine groups) to assess impact on solubility and target binding .
  • Sulfonamide Variations: Replace the 4-chlorophenyl group with fluorophenyl or methylpyridyl moieties to evaluate steric/electronic effects.
  • Biological Testing: Compare IC₅₀ values across derivatives in enzyme/cell-based assays. For example, SRT2104 (a morpholine derivative) showed enhanced metabolic stability over SRT1720 .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to SIRT1 or other targets .

Basic: What analytical techniques ensure purity and stability of this compound?

Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min .
    • NMR: Confirm structure via ¹H/¹³C NMR (DMSO-d₆, 400 MHz). Key peaks: δ 8.2–8.5 ppm (sulfonamide protons), δ 4.3 ppm (CH₂ linker) .
  • Stability Testing:
    • Store lyophilized powder at –20°C. Assess degradation in PBS (pH 7.4) over 72 hours using LC-MS to detect hydrolysis products .

Advanced: How does this compound interact with biological targets at the molecular level?

Answer:

  • ER Stress Pathway: Induces apoptosis in GBM cells by upregulating ATF4 and IRE1α, leading to caspase-3 activation. Validate via siRNA knockdown of ER stress mediators .
  • SIRT1 Activation: Binds to the enzyme’s hydrophobic pocket, enhancing deacetylation activity by 5–10 fold. Confirm via mutagenesis (e.g., SIRT1-K→A mutants show reduced activation) .
  • Cross-Reactivity Screening: Test against off-targets (e.g., HDACs, COX-2) to rule out non-specific effects .

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